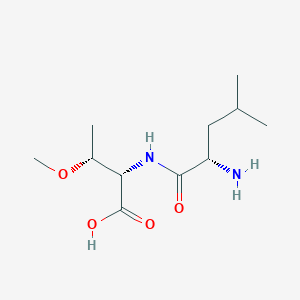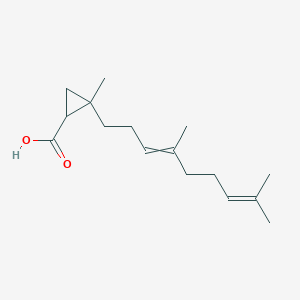![molecular formula C24H22Cl2N2O2S2 B14592891 1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 61455-10-5](/img/structure/B14592891.png)
1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenedicarboxamide core with two 4-chlorophenylthioethyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl): Similar core structure but different substituents.
1,4-Benzenedicarboxamide, N,N’-bis(2-methylphenyl): Another variant with methyl groups instead of chlorophenyl groups.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
61455-10-5 |
|---|---|
分子式 |
C24H22Cl2N2O2S2 |
分子量 |
505.5 g/mol |
IUPAC名 |
1-N,4-N-bis[2-(4-chlorophenyl)sulfanylethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N2O2S2/c25-19-5-9-21(10-6-19)31-15-13-27-23(29)17-1-2-18(4-3-17)24(30)28-14-16-32-22-11-7-20(26)8-12-22/h1-12H,13-16H2,(H,27,29)(H,28,30) |
InChIキー |
ZHAYGVQSAQFZPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
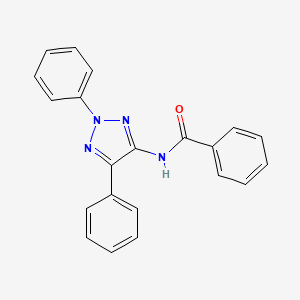
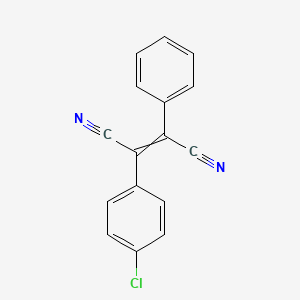
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
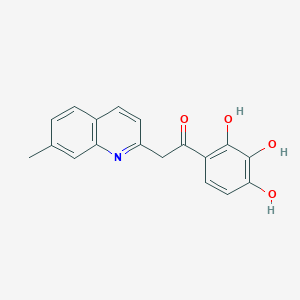
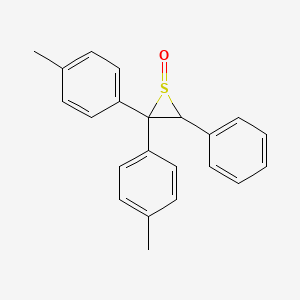
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
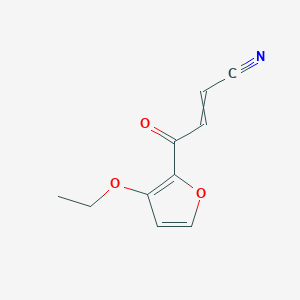
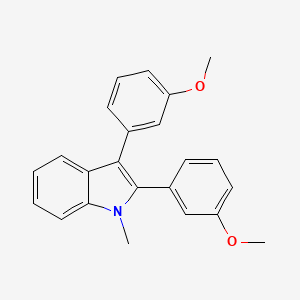
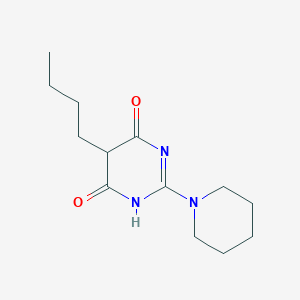
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
